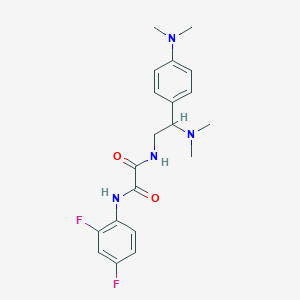

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features two key substituents:

- N1-substituent: A 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms that enhance lipophilicity and may influence receptor binding or metabolic stability.

- N2-substituent: A branched ethyl chain containing two dimethylamino groups—one at the ethyl chain’s midpoint and another on the terminal aromatic ring.

While specific data on this compound’s applications are absent in the provided evidence, structurally related oxalamides are documented as flavoring agents (), fluorescent probes (), and intermediates in pharmaceutical synthesis ().

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O2/c1-25(2)15-8-5-13(6-9-15)18(26(3)4)12-23-19(27)20(28)24-17-10-7-14(21)11-16(17)22/h5-11,18H,12H2,1-4H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVNACDFTKIYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, antioxidant properties, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide

- Molecular Formula: C22H26F2N4O2

- Molecular Weight: 416.5 g/mol

- CAS Number: 922981-85-9

The compound features a difluorophenyl group, a dimethylamino group, and an oxalamide moiety, contributing to its unique chemical properties and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity to these targets, while the dimethylamino groups modulate electronic properties, facilitating interactions with biological macromolecules. The oxalamide core provides structural stability essential for its biological activity .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the phenyl-N,N-dimethylamino group have demonstrated promising antioxidant potency without cytotoxic effects. These compounds were evaluated using various assays:

- Oxygen Radical Absorption Capacity (ORAC)

- Ferric Reducing Antioxidant Power (FRAP)

- DPPH Radical Scavenging Activity

In studies, compounds with the dimethylamino functional group showed effective radical scavenging abilities, which may be attributed to their capacity to donate electrons and neutralize free radicals .

Table 1: Antioxidant Activity Assay Results

| Compound | ORAC Value | FRAP Value | DPPH Scavenging Activity (%) |

|---|---|---|---|

| 6a | 150 µmol TE/g | 120 µmol Fe(II)/g | 85% |

| 6c | 175 µmol TE/g | 140 µmol Fe(II)/g | 90% |

| 6e | 160 µmol TE/g | 130 µmol Fe(II)/g | 88% |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxic effects on H9c2 cardiomyoblast cells. For example, compounds with the phenyl-N,N-dimethylamino functional group maintained cell viability comparable to untreated controls .

Table 2: Cytotoxicity Results

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| 6a | 20 | 95 |

| 6c | 20 | 92 |

| 6e | 20 | 93 |

Case Studies and Applications

Several studies have highlighted the potential applications of this compound in drug development:

- Medicinal Chemistry : The compound is being investigated as a pharmacophore for developing new therapeutic agents due to its favorable interactions with biological targets.

- Materials Science : Its unique chemical structure is explored for applications in advanced materials such as polymers and coatings.

- Biological Research : As a tool compound, it aids in studying the effects of fluorinated aromatic compounds on various biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides are a diverse class of compounds with variable biological and physicochemical properties depending on their substituents. Below is a comparative analysis of the target compound and structurally analogous oxalamides from the evidence:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations :

Substituent Effects on Bioactivity: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to dimethoxybenzyl () or ethoxyphenyl () substituents, as fluorine atoms resist oxidative degradation . Dimethylamino groups in the N2-substituent (shared with and ) improve water solubility and may act as hydrogen-bond donors/acceptors in target binding .

Toxicity and Safety Profiles: Oxalamides with aromatic methoxy/pyridyl groups (e.g., ) exhibit high NOEL values (100 mg/kg bw/day), suggesting low toxicity. The target compound’s fluorinated aromatic ring may alter its toxicity profile, necessitating specific safety studies .

Structural Diversity and Applications: Pyridyl-ethyl substituents () enhance metal-binding capacity, relevant for fluorescent probes (cf. ’s Eu-complexed oxalamides) .

Q & A

Basic: What are the critical steps for synthesizing this oxalamide derivative, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling substituted phenylamines with oxalic acid derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Selective protection/deprotection : Protect amine groups with Boc or Fmoc to avoid undesired nucleophilic reactions .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate high-purity product .

Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:oxalic acid derivative) to improve yields. Monitor progress via TLC or LC-MS .

Basic: Which analytical techniques are essential for structural characterization, and how should data be interpreted?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃F₂N₃O₂: 392.1784) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in oxalamide motifs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

- Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., chloro or methoxy substituents) or altered dimethylamino side chains to assess electronic/steric effects .

- Biological assays : Test inhibitory activity against target proteins (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to establish SAR trends .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites, correlating with experimental data .

Advanced: How should researchers resolve contradictions in spectral data or bioactivity results?

Answer:

- Data validation : Re-run NMR under high-resolution conditions (500 MHz+) or use deuterated solvents to eliminate solvent artifacts. Cross-validate with IR (amide I band ~1650 cm⁻¹) .

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and reagent purity. Inconsistent bioactivity may stem from compound aggregation—add detergents (e.g., 0.01% Tween-20) in assays .

- Meta-analysis : Compare crystallographic data (e.g., C=O bond lengths) with computational geometry to confirm structural assignments .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or ester groups on the oxalamide moiety for enhanced aqueous solubility. Hydrolyze in vivo to release active compound .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) in formulations for intravenous administration .

- Salt formation : React with HCl or citrate to form water-soluble salts. Confirm stability via pH-solubility profiling (pH 2–8) .

Advanced: How can researchers address low yields in multi-step syntheses?

Answer:

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., via LC-MS or in situ IR). Stabilize with chelating agents (e.g., EDTA) in metal-catalyzed steps .

- Flow chemistry : Implement continuous-flow reactors for exothermic reactions (e.g., SNAr on difluorophenyl rings) to improve control and scalability .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for coupling steps—optimize ligand ratios to reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.